
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a nitro group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps. One common route includes the nitration of a furan derivative followed by the introduction of the piperazine moiety through a sulfonylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and piperazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-nitrofuran-2-carboxamide: Shares the furan and nitro groups but lacks the piperazine moiety.
N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)furan-2-carboxamide: Similar structure but without the nitro group.
Uniqueness
5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-15-4-2-5-16(14-15)21-9-11-22(12-10-21)30(27,28)13-3-8-20-19(24)17-6-7-18(29-17)23(25)26/h2,4-7,14H,3,8-13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQEYBYBCKLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
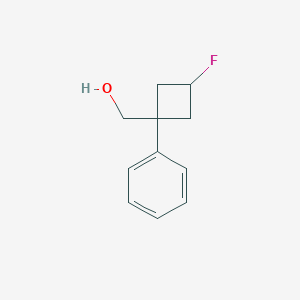

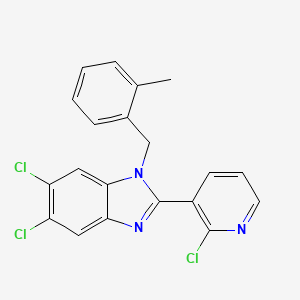
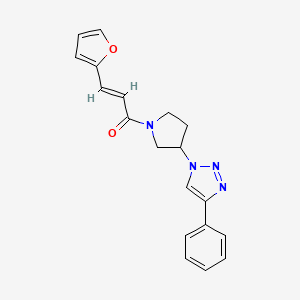
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)


![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)
![[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2389552.png)
![2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL](/img/structure/B2389553.png)
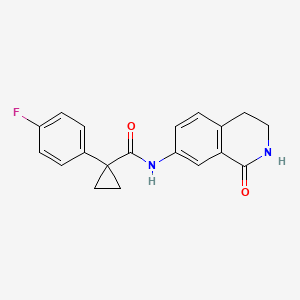
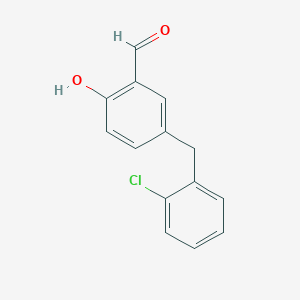
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
